5-bromo-4-[2-(3-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine
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Overview
Description
5-bromo-4-[2-(3-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine core substituted with a bromo group at the 5-position and a thiazole ring at the 4-position The thiazole ring is further substituted with a fluorophenyl group
Mechanism of Action
Target of Action
Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to various biological activities . The compound may interact with its targets in a similar manner.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, suggesting that this compound may affect multiple biochemical pathways .
Result of Action
Similar compounds have been found to exhibit various biological activities , suggesting that this compound may have similar effects.
Action Environment
It is known that factors such as temperature and the presence of strong oxidizing agents can affect the stability of similar compounds .
Biochemical Analysis
Biochemical Properties
It is known that brominated and fluorinated compounds often interact with various enzymes and proteins, potentially influencing biochemical reactions .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it interacts with biomolecules, potentially inhibiting or activating enzymes and causing changes in gene expression .
Dosage Effects in Animal Models
There is currently no available data on the effects of varying dosages of 5-Bromo-4-[2-(3-fluorophenyl)-1,3-thiazol-5-yl]-2-pyrimidinylamine in animal models .
Metabolic Pathways
Similar compounds have been shown to interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
It is possible that it interacts with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
Similar compounds may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-4-[2-(3-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the pyrimidine core via a condensation reaction. The bromo and fluorophenyl groups are introduced through halogenation and nucleophilic substitution reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-bromo-4-[2-(3-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The bromo and fluorophenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrimidine-thiazole compounds.
Scientific Research Applications
5-bromo-4-[2-(3-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and polymers.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine-thiazole derivatives with different substituents, such as:
- 5-bromo-4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine
- 5-bromo-4-[2-(3-chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine
- 5-bromo-4-[2-(3-methylphenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine
Uniqueness
The uniqueness of 5-bromo-4-[2-(3-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorophenyl group, in particular, can enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties.
Properties
IUPAC Name |
5-bromo-4-[2-(3-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrFN4S/c14-9-5-18-13(16)19-11(9)10-6-17-12(20-10)7-2-1-3-8(15)4-7/h1-6H,(H2,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KISJGGQLIIDNLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC=C(S2)C3=NC(=NC=C3Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrFN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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